5-((4-Ethoxyphenyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-(4-ethoxyanilino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-3-29-18-6-4-16(5-7-18)26-23-21(14-25)27-24(32-23)22-13-12-20(31-22)15-30-19-10-8-17(28-2)9-11-19/h4-13,26H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPNYOQNOOJQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Ethoxyphenyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.47 g/mol. Its structure includes various functional groups that contribute to its biological activity, such as an ethoxy group, methoxyphenoxy group, and a carbonitrile moiety.
Research indicates that compounds similar to this oxazole derivative often exhibit significant antifungal and anticancer properties. The oxazole ring is known for its ability to interact with various biological targets, including enzymes involved in tumor progression and microbial growth. Specifically, the presence of the carbonitrile group may enhance the compound's ability to inhibit enzyme activity by mimicking substrate interactions or binding to active sites.
Biological Activity Overview
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of kinases and other ATP-utilizing enzymes | |
| Antifungal | Disruption of fungal cell wall synthesis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Anticancer Activity : A study evaluating the anticancer properties of similar oxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation and survival .
- Antifungal Properties : Another investigation focused on the antifungal activity of compounds with structural similarities, revealing that they effectively inhibited the growth of Candida species by targeting cell wall synthesis pathways .
- Enzyme Inhibition Studies : Binding assays conducted with this compound indicated strong interactions with thymidylate synthase, an enzyme critical for DNA synthesis in both cancerous and microbial cells. This suggests a dual therapeutic potential in treating cancer and infections .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
- Mechanistic Insights : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
